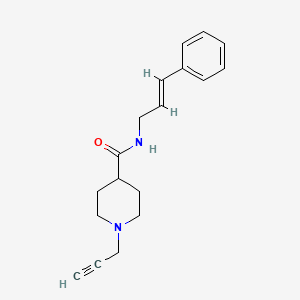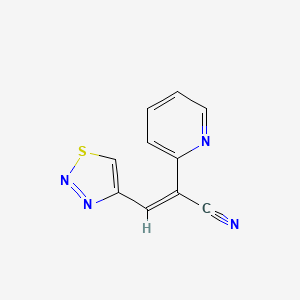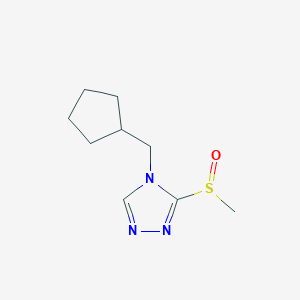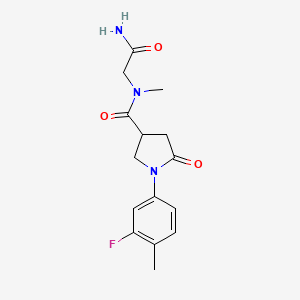
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. PPCC is a piperidine derivative that has been synthesized through a series of reactions involving propargylamine, cinnamaldehyde, and piperidine.
Mécanisme D'action
The exact mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can protect neuronal cells from oxidative stress-induced cell death. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. Additionally, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its high purity and yield, which makes it a viable compound for research purposes. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have a low toxicity profile, which is important for in vitro and in vivo studies. However, one limitation of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its limited solubility in water, which may affect its bioavailability in certain applications.
Orientations Futures
There are several future directions for research on N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is the potential use of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential applications in other areas of medicine, such as oncology and cardiovascular disease. Finally, the development of new synthesis methods for N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may lead to improved yields and purities, making it an even more valuable compound for research purposes.
In conclusion, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising compound with potential applications in the field of medicine. Its neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurological disorders and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide and its potential applications in other areas of medicine.
Méthodes De Synthèse
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of propargylamine with cinnamaldehyde to form the corresponding propargylamine derivative. This intermediate is then reacted with piperidine to form the final product, N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis of N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been optimized to yield high purity and high yield, making it a viable compound for research purposes.
Applications De Recherche Scientifique
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has neuroprotective properties and can prevent neuronal cell death caused by oxidative stress. N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-13-20-14-10-17(11-15-20)18(21)19-12-6-9-16-7-4-3-5-8-16/h1,3-9,17H,10-15H2,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQSHSJSODMESP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC(CC1)C(=O)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylprop-2-en-1-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553392.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![2-[(5-Pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7553434.png)

![8-[2-(4-Chloro-3,5-dimethylpyrazol-1-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7553448.png)
![1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7553452.png)
![N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553453.png)
![N-ethyl-N-[4-[(3-pyrimidin-4-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7553456.png)
![2-[[4-(2,3-dihydro-1H-inden-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]pentanedinitrile](/img/structure/B7553463.png)
![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
